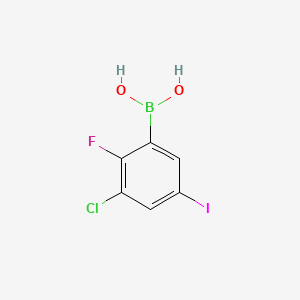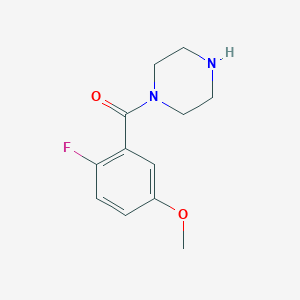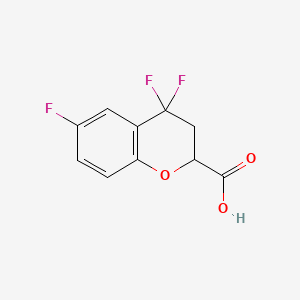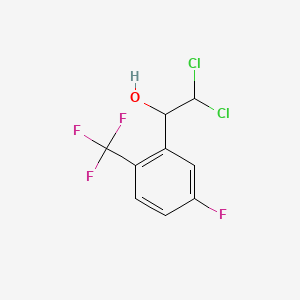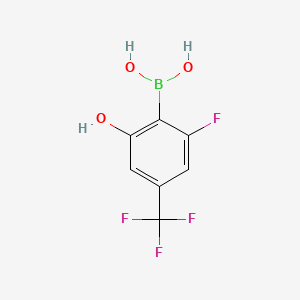
(2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine, hydroxyl, and trifluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the boronic acid group.
Substitution: The fluorine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology and Medicine
Its boronic acid group can interact with biological molecules, making it a useful tool in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes .
作用机制
The mechanism by which (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid exerts its effects involves the interaction of its boronic acid group with other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The compound’s fluorine and hydroxyl groups also contribute to its reactivity and specificity in various chemical reactions .
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-6-hydroxy-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile building block for various applications .
属性
分子式 |
C7H5BF4O3 |
|---|---|
分子量 |
223.92 g/mol |
IUPAC 名称 |
[2-fluoro-6-hydroxy-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O3/c9-4-1-3(7(10,11)12)2-5(13)6(4)8(14)15/h1-2,13-15H |
InChI 键 |
ASKCGYVNWBLFNN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1F)C(F)(F)F)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
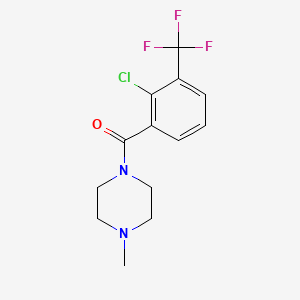
![6-(4-(6,8,8-Trimethyl-2-oxo-9-(3-sulfopropyl)-8,9-dihydro-2H-pyrano[3,2-G]quinolin-3-YL)pyridin-1-ium-1-YL)hexanoate](/img/structure/B14027756.png)
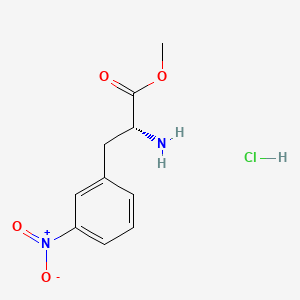
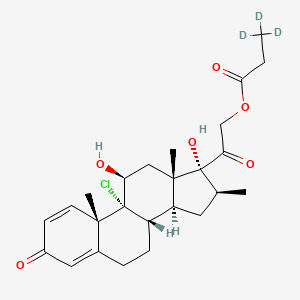
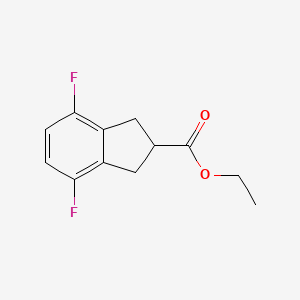
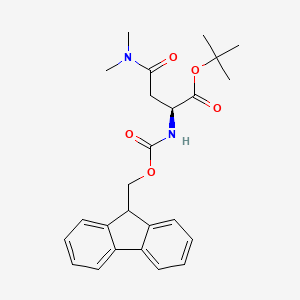
![5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine](/img/structure/B14027794.png)

